molecular formula C27H34N6O3 B14798521 8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide

8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide

Cat. No.: B14798521
M. Wt: 490.6 g/mol
InChI Key: LYINTIKJROJCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrido[2,3-d]pyrimidin-5-ones and has been studied for its inhibitory effects on certain kinase domains, making it a candidate for therapeutic applications .

Preparation Methods

The synthesis of 8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine coreIndustrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As an inhibitor of specific kinase domains, which are crucial in cell signaling pathways.

    Medicine: Potential therapeutic applications in treating chronic inflammatory diseases and certain types of cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting the kinase domain of macrophage colony-stimulating factor-1 receptor (FMS). This inhibition disrupts cell signaling pathways that are crucial for the proliferation and survival of certain cells, thereby exerting anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Compared to other pyrido[2,3-d]pyrimidin-5-ones, 8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide is unique due to its specific substitution pattern, which enhances its inhibitory activity against FMS. Similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H34N6O3

Molecular Weight

490.6 g/mol

IUPAC Name

8-cyclohexyl-N-methoxy-5-oxo-2-[4-(2-pyrrolidin-1-ylethyl)anilino]pyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H34N6O3/c1-36-31-26(35)23-18-33(21-7-3-2-4-8-21)25-22(24(23)34)17-28-27(30-25)29-20-11-9-19(10-12-20)13-16-32-14-5-6-15-32/h9-12,17-18,21H,2-8,13-16H2,1H3,(H,31,35)(H,28,29,30)

InChI Key

LYINTIKJROJCGF-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CN(C2=NC(=NC=C2C1=O)NC3=CC=C(C=C3)CCN4CCCC4)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.